4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound featuring a tert-butyl group, an ethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a carbonyl compound, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo group in the oxazepine ring, potentially converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide may exhibit biological activity, such as enzyme inhibition or receptor modulation. It could be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Industrially, this compound could be used in the development of specialty chemicals, including pharmaceuticals and agrochemicals. Its structural features might also make it suitable for use in polymer science and materials engineering.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide: Similar structure with a methyl group instead of an ethyl group.
4-(tert-butyl)-N-(4-ethyl-5-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide: Contains a hydroxyl group instead of an oxo group.
Uniqueness
The unique combination of the tert-butyl group, ethyl group, and benzenesulfonamide moiety in 4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide provides distinct chemical properties and potential biological activities. Its structural features allow for specific interactions and modifications that might not be possible with similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , an ethyl group , and a benzenesulfonamide moiety , contributing to its unique chemical properties. The IUPAC name is indicative of its structural complexity, which allows for various interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H26N2O4S |
Molecular Weight | 394.51 g/mol |
CAS Number | 926032-03-3 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. It may act as an enzyme inhibitor or receptor modulator , influencing various signaling pathways.
Potential Mechanisms Include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a role in inflammatory responses and apoptosis .
- Modulation of Signaling Pathways : The compound may affect pathways involved in cell proliferation and survival.
Biological Activity Studies
Recent studies have investigated the biological activity of related compounds within the oxazepine class. For instance, the benzoxazepinone derivatives have demonstrated significant potency against RIP1 kinase, highlighting the potential of this structural framework for therapeutic applications .
Case Studies
- RIP1 Kinase Inhibition : Research conducted by GlaxoSmithKline identified novel benzoxazepinone inhibitors with high selectivity for RIP1 kinase. These compounds exhibited favorable pharmacokinetic profiles and could serve as templates for further drug development .
- Anti-inflammatory Properties : A series of related compounds showed efficacy in models of inflammation, suggesting that modifications to the oxazepine ring could enhance biological activity against inflammatory diseases.
Synthesis and Chemical Modifications
The synthesis of this compound typically involves several steps:
- Formation of the Oxazepine Ring : Achieved through cyclization reactions involving substituted anilines and carbonyl compounds.
- Introduction of the tert-butyl Group : Conducted via alkylation using tert-butyl halides.
- Formation of the Benzenesulfonamide Moiety : This is accomplished by reacting intermediates with benzenesulfonyl chloride.
Comparative Analysis
A comparative analysis of similar compounds reveals that modifications can significantly influence biological activity:
Compound Name | Biological Activity |
---|---|
4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | Moderate enzyme inhibition |
4-(tert-butyl)-N-(4-hydroxy-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | Enhanced anti-inflammatory effects |
Properties
IUPAC Name |
4-tert-butyl-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-23-12-13-27-19-11-8-16(14-18(19)20(23)24)22-28(25,26)17-9-6-15(7-10-17)21(2,3)4/h6-11,14,22H,5,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWZTYSKOCWJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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